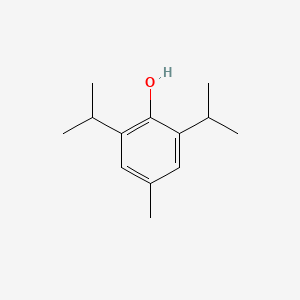

2,6-Diisopropyl-4-methylphenol

Description

The exact mass of the compound 2,6-Diisopropyl-4-methylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diisopropyl-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diisopropyl-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTYWMCFKKJDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174837 | |

| Record name | Phenol, 2,6-diisopropyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20766-99-8 | |

| Record name | 4-Methyl-2,6-bis(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20766-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,6-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020766998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82343 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-diisopropyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-2,6-DIISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCE5R5YD4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,6 Diisopropyl 4 Methylphenol and Its Analogs

Alkylation Approaches to Phenol (B47542) Derivatives

Alkylation of phenols is a fundamental process in organic chemistry for producing a wide range of substituted phenolic compounds. However, controlling the reaction to produce a single, specific isomer in high yield can be challenging. Standard Friedel-Crafts alkylation often results in a complex mixture of ortho- and para-substituted products, as well as mono- and multi-alkylated phenols. acs.org To overcome these limitations, specialized catalytic systems and methodologies have been developed to enhance regioselectivity.

The synthesis of 2,6-Diisopropyl-4-methylphenol from 4-methylphenol and 2-propanol is a well-studied reaction. The process can be carried out using either one-step or two-step catalytic approaches, with the choice of catalyst being crucial for directing the reaction towards the desired product. aak.gov.az

In a one-step process, 4-methylphenol is reacted directly with 2-propanol in the presence of a suitable catalyst to yield 2,6-Diisopropyl-4-methylphenol. aak.gov.az This approach is efficient as it combines two alkylation steps into a single procedure. Research has demonstrated the effectiveness of specific zeolite catalysts, such as Pd-HSVM, in facilitating this direct conversion. aak.gov.az

The synthesis can also be performed in two distinct stages. aak.gov.az

First Stage: 4-methylphenol is alkylated with 2-propanol to selectively produce the mono-alkylated intermediate, 2-isopropyl-4-methylphenol (B1581577). aak.gov.azakj.az

Second Stage: The 2-isopropyl-4-methylphenol is then subjected to a second alkylation step with 2-propanol to introduce the second isopropyl group at the vacant ortho position (C6), yielding the final product, 2,6-Diisopropyl-4-methylphenol. aak.gov.az

This two-step method allows for potentially greater control over the reaction and purification of the intermediate, which can lead to a higher purity final product.

The choice of catalyst is paramount for achieving high selectivity in the alkylation of 4-methylphenol. While various solid acid catalysts have been explored, zeolite-based systems have proven particularly effective due to their shape-selective properties and well-defined acidic sites. academie-sciences.fracs.org

Zeolite Catalysts : Zeolites such as H-mordenite and pentasils (HSVM, ZSM-5) modified with metals like palladium (Pd) or nickel (Ni) have been extensively studied. aak.gov.az A Pd-HSVM catalyst, in particular, has been identified as highly effective for the synthesis of 2,6-Diisopropyl-4-methylphenol, demonstrating high selectivity. aak.gov.az Other zeolites like Beta and MCM-22 are also widely used in phenol alkylation reactions. academie-sciences.frrsc.org

Other Catalysts : Modified cobalt-ferrite catalysts have also been used, though they may primarily yield the mono-alkylated product, 2-isopropyl-4-methylphenol. akj.az In some systems, such as in supercritical water, the reaction can proceed with high ortho-selectivity even without a traditional catalyst. researchgate.net

Achieving optimal results requires careful control of various reaction parameters. The alkylation of 4-methylphenol with 2-propanol in the presence of a Pd-HSVM catalyst has been shown to produce 2,6-diisopropyl-4-methylphenol with a selectivity of 91.50–97.50% and a yield ranging from 38.2% to 46.5%. aak.gov.az Key parameters that are typically optimized include temperature, pressure, the molar ratio of reactants (4-methylphenol to 2-propanol), and catalyst loading. High temperatures can sometimes lead to side reactions, including the formation of ethyl derivatives of 4-methylphenol and xylenols. aak.gov.az

Table 1: Research Findings on the Catalytic Alkylation of 4-Methylphenol

| Catalyst System | Process Type | Primary Product(s) | Selectivity | Yield | Reference |

| Pd-HSVM Zeolite | One-Step & Two-Step | 2,6-Diisopropyl-4-methylphenol | 91.50% - 97.50% | 38.2% - 46.5% | aak.gov.az |

| Modified Cobalt-Ferrite | One-Step | 2-Isopropyl-4-methylphenol | - | 87.5% (based on reacted 4-methylphenol) | akj.az |

| Pd, H-mordenite | One-Step | o-isomers of alkylated methylphenols | 75.5% - 80.5% | - | aak.gov.az |

Regioselectivity—the control of where the alkyl group attaches to the phenol ring—is a critical aspect of this synthesis. Phenol alkylation can occur at the oxygen atom (O-alkylation) to form an ether, or at the carbon atoms of the aromatic ring (C-alkylation), primarily at the ortho and para positions. researchgate.net

Several factors influence the regioselectivity:

Catalyst Type : The properties of the catalyst, such as the type and strength of its acid sites, play a major role. Zeolites, with their constrained pore structures, can favor the formation of specific isomers due to shape selectivity. academie-sciences.frresearchgate.net Other catalysts, like InCl₃/Al-PLB (Indium(III) chloride on aluminum-pillared bentonite), have been shown to provide high yields for O-alkylation. chula.ac.th

Reaction Conditions : Conditions such as temperature and the solvent system can significantly impact the reaction outcome. researchgate.net For instance, performing the reaction in supercritical water allows for the control of regioselectivity by manipulating the water density. rsc.org

Steric Hindrance : In the synthesis of 2,6-Diisopropyl-4-methylphenol, the existing methyl group at the para position (C4) deactivates this site for further electrophilic substitution. The first isopropyl group preferentially adds to one of the ortho positions (C2 or C6). The steric bulk of this newly introduced group then directs the second alkylation to the remaining vacant and less hindered ortho position, leading to the desired 2,6-disubstituted product.

Regioselectivity in Alkylation Reactions

Ortho-Alkylation Mechanisms

The ortho-alkylation of phenols is a classic example of an electrophilic aromatic substitution reaction. In the case of synthesizing 2,6-diisopropyl-4-methylphenol from p-cresol (B1678582) and isopropanol (B130326) using an acid catalyst, the mechanism proceeds through several key steps. semanticscholar.org Initially, the acid catalyst protonates the isopropanol, which then loses a molecule of water to form a secondary isopropyl cation. semanticscholar.orguct.ac.za This electrophilic carbocation is then attacked by the electron-rich aromatic ring of p-cresol.

The hydroxyl group of the phenol is a strong activating group, increasing the nucleophilicity of the aromatic ring, and is an ortho-, para-director. Since the para-position is occupied, the electrophilic attack is directed to the ortho-positions. unibo.it The reaction can proceed stepwise, first forming 2-isopropyl-4-methylphenol, which then undergoes a second alkylation at the remaining ortho-position to yield the final product, 2,6-diisopropyl-4-methylphenol.

The reaction can be catalyzed by various acid systems, including solid acid catalysts like zeolites and amorphous silica-alumina, which are often favored for their ease of separation and potential for regioselectivity. unibo.itmdpi.com The temperature is a critical parameter; higher temperatures generally favor C-alkylation over O-alkylation (ether formation). semanticscholar.org Some models suggest an interaction between the alkylating agent and the oxygen atom of the phenol, which favors alkylation at the ortho position. unibo.it

| Catalyst System | Reactants | Key Mechanistic Feature | Reference |

| Strong Acid Resin | m-cresol (B1676322), Isopropyl alcohol | Formation of an isopropyl cation via proton abstraction from the catalyst's acid sites. semanticscholar.org | semanticscholar.org |

| Anatase TiO2 | Phenols, Alcohols | Nucleophilic alkylation proceeds via a Ti=Cα intermediate on the catalyst surface. nih.gov | nih.gov |

| Amorphous Acid Catalysts | Phenol, Methanol (B129727) | Can lead to nearly 100% ortho-selectivity, potentially through rearrangement of an O-alkylated intermediate (anisole). unibo.it | unibo.it |

| H-MFI Zeolites | m-cresol, Isopropanol | Isopropanol dehydrates to propene, which acts as the alkylating agent, showing high preference for the ortho-position. uct.ac.za | uct.ac.za |

Para-Alkylation Considerations

In the synthesis of 2,6-diisopropyl-4-methylphenol, para-alkylation is intentionally precluded by selecting p-cresol as the starting material. However, when synthesizing other alkylated phenols starting from phenol itself, the competition between ortho and para substitution is a primary consideration. unibo.it

Generally, electrophilic substitution on phenols yields a mixture of ortho and para isomers. The thermodynamic equilibrium often favors the para product due to reduced steric hindrance. unibo.it However, in many catalytic systems for phenol alkylation, a higher-than-statistical ratio of the ortho product is observed. unibo.it This "ortho-selectivity" can be influenced by several factors:

Catalyst Type: Amorphous acid catalysts can show very high selectivity for ortho-alkylation. unibo.it Conversely, shape-selective catalysts like certain zeolites can be used to enhance the para/ortho product ratio by exploiting steric constraints within their pore structures. unibo.it

Reaction Conditions: In the Kolbe-Schmitt reaction, a classic carboxylation of phenoxides, the choice of cation can influence regioselectivity. While not an alkylation, it demonstrates how reaction parameters can direct substitution. Similarly, in alkylation, temperature and pressure can shift the isomer distribution.

Chelation/Coordination: It is hypothesized that coordination between the phenolic oxygen, the catalyst, and the electrophile can create a transition state that preferentially delivers the alkyl group to the nearby ortho position. unibo.it

For the specific synthesis of 2,6-diisopropyl-4-methylphenol, the most critical "para-alkylation consideration" is the strategic choice of a para-substituted starting material to eliminate this reaction pathway entirely.

Formation and Control of Alkylated By-products

During the alkylation of p-cresol to produce 2,6-diisopropyl-4-methylphenol, several by-products can form, reducing the yield and purity of the desired product. The primary by-products include the mono-alkylated intermediate, 2-isopropyl-4-methylphenol, and the O-alkylated product, 4-methylphenyl isopropyl ether. semanticscholar.orguct.ac.za In processes starting with phenol, other isomers like 2,4-di-tert-butyl phenol and 2,4,6-tri-tert-butyl phenol can also be significant by-products. google.com

The formation of these by-products is highly dependent on the reaction conditions, and their control is crucial for an efficient process.

Key control strategies include:

Molar Ratio of Reactants: Using an excess of the phenol reactant can suppress the formation of di- and poly-alkylated products. google.comresearchgate.net For instance, a 5:1 molar ratio of m-cresol to isopropanol was found to be optimal for maximizing mono-alkylation and minimizing di-alkylation. researchgate.net

Temperature: Temperature has a significant effect on selectivity. Lower temperatures tend to favor the formation of the O-alkylated ether by-product, which is often thermally unstable and can be converted to the C-alkylated product at higher temperatures. semanticscholar.orguct.ac.za

Catalyst Selection and Loading: The nature and amount of the acid catalyst influence the reaction. An increase in catalyst loading can increase the number of active sites, potentially leading to more di-alkylation or isomerization of the desired product to more thermodynamically stable, but undesired, isomers. semanticscholar.orgresearchgate.net

Reaction Time: Reaction time can be optimized to maximize the formation of the desired di-ortho-alkylated product while minimizing the degradation or isomerization that might occur with prolonged exposure to the acidic catalyst at high temperatures. semanticscholar.org

Table 1: Effect of Reaction Parameters on By-product Formation in Phenol Alkylation

| Parameter | Effect on By-products | Rationale | Reference(s) |

|---|---|---|---|

| Temperature | Lower temperatures favor O-alkylation (ether formation). | Ether formation is kinetically favored but often reversible, while C-alkylation is thermodynamically favored at higher temperatures. | semanticscholar.org, uct.ac.za |

| Reactant Molar Ratio | Excess phenol suppresses poly-alkylation. | A higher concentration of phenol increases the probability of the alkylating agent reacting with an un-substituted or mono-substituted phenol rather than a di-substituted one. | google.com, researchgate.net |

| Catalyst Loading | Increased loading can increase di-alkylation and isomerization. | A higher number of acid sites can promote further reaction of the initial product. | semanticscholar.org, researchgate.net |

Derivatization of 2,6-Diisopropyl-4-methylphenol Scaffold

The 2,6-diisopropyl-4-methylphenol structure can serve as a scaffold for further chemical modification. Functionalization typically occurs at the remaining unsubstituted aromatic carbon or the phenolic hydroxyl group. The significant steric hindrance from the two ortho-isopropyl groups heavily influences the feasibility and outcome of these reactions.

Functionalization at Aromatic Ring Positions

The aromatic ring of 2,6-diisopropyl-4-methylphenol has one available position for substitution: the carbon atom at position 3 (or 5), which is ortho to the methyl group and meta to the hydroxyl group. Electrophilic aromatic substitution at this position is generally disfavored due to the meta-directing effect relative to the powerful ortho-, para-directing hydroxyl group and significant steric hindrance. However, under specific conditions, functionalization can be achieved.

Formylation , the introduction of a formyl group (-CHO), onto a highly substituted and sterically hindered phenol ring is challenging. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is a known method for the formylation of phenols. This reaction has been successfully applied to various 2,6-dialkylphenols to produce 4-formyl-2,6-dialkylphenols. mdpi.comsemanticscholar.org In the case of 2,6-diisopropyl-4-methylphenol, formylation would be expected to be difficult due to the lack of an open para position, where the Duff reaction is most efficient.

Hydroxymethylation , the addition of a hydroxymethyl group (-CH2OH), is a common transformation for phenols, typically achieved by reacting with formaldehyde (B43269) in the presence of a base or acid. For sterically hindered phenols like 2,4-di-tert-butylphenol, condensation with formaldehyde under alkaline conditions can lead to the formation of the corresponding benzyl (B1604629) alcohol. google.comlookchem.com This suggests that hydroxymethylation of 2,6-diisopropyl-4-methylphenol, while not explicitly detailed in the provided literature, could potentially occur at the 3-position or, more commonly, at the para-methyl group if conditions are harsh enough to activate the benzylic position. A multi-step approach, similar to that used for preparing 2,6-xylenol, involves protecting the para-position, performing hydroxymethylation at the ortho-positions, and then deprotecting. google.com

Carboxylation , the introduction of a carboxylic acid group (-COOH), is most famously achieved via the Kolbe-Schmitt reaction . wikipedia.orgnumberanalytics.com This reaction involves the treatment of a sodium or potassium phenoxide with carbon dioxide under pressure and heat. wikipedia.orgnih.gov The reaction proceeds via the nucleophilic addition of the phenoxide to CO2. wikipedia.org

For simple phenols, the reaction typically yields the ortho-hydroxybenzoic acid (salicylic acid). wikipedia.orgmdpi.com However, the extreme steric hindrance posed by the two ortho-isopropyl groups on the 2,6-diisopropyl-4-methylphenol ring would make direct carboxylation at the 3-position via the traditional Kolbe-Schmitt mechanism exceptionally difficult. The phenoxide ion's ability to attack the carbon dioxide electrophile at the adjacent ring position would be severely impeded. While biocatalytic methods using decarboxylases in reverse have been explored for the ortho-carboxylation of some phenolic derivatives, their applicability to such a hindered substrate is not established. nih.gov Alternative, more complex synthetic routes would likely be required to introduce a carboxyl group onto this specific scaffold.

Bromination and Subsequent Reactions

Bromination of hindered phenols and their aniline (B41778) analogs is a key transformation for introducing functionality that can be further elaborated. For instance, 2,6-diisopropylaniline (B50358) can be selectively brominated at the para-position to yield 4-bromo-2,6-diisopropylaniline. google.com This reaction can be carried out using bromine in a suitable solvent like toluene (B28343) at low temperatures. sci-hub.se Another method involves the use of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr), where the removal of water as an azeotrope drives the reaction to high conversion (>99%) and yield (~98%). google.com

The resulting bromo-derivatives are versatile intermediates. For example, 4-bromo-2,6-diisopropylphenol (B2506331) can be used in various coupling reactions to introduce new substituents at the para-position.

Synthesis of Related Hindered Phenols and Sterically Demanding Analogs

The synthesis of a wide array of sterically hindered phenols (SHPs) and their analogs is driven by the diverse applications of these compounds, ranging from industrial antioxidants to components in drug design. mdpi.comnih.gov The synthetic strategies often involve the alkylation of a parent phenol with an appropriate alkylating agent in the presence of a catalyst.

For example, 2-tert-butyl-6-methylphenol (B146170) can be synthesized by reacting o-cresol (B1677501) with isobutylene (B52900) using a catalytic amount of POC13 or Al(III) thiophenoxide. kyoto-u.ac.jp Similarly, reacting o-cresol with cyclohexene (B86901) in the presence of Al(III) 2-methylphenoxide yields 2-cyclohexyl-6-methylphenol (B12168749) exclusively. kyoto-u.ac.jp The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired ortho-alkylation.

The following table summarizes the synthesis of some hindered phenol analogs:

| Starting Phenol | Alkylating Agent | Catalyst | Product |

| o-cresol | Isobutylene | POC13 or Al(III) thiophenoxide | 2-tert-butyl-6-methylphenol kyoto-u.ac.jp |

| o-cresol | Cyclohexene | Al(III) 2-methylphenoxide | 2-cyclohexyl-6-methylphenol kyoto-u.ac.jp |

| 2-tert-butylphenol | Cyclohexene | Al(III) 2-tert-butylphenoxide | 2-tert-butyl-6-cyclohexylphenol kyoto-u.ac.jp |

Advanced Synthetic Approaches

More advanced synthetic methodologies have been developed to access complex hindered phenol derivatives and their related structures with high efficiency and selectivity.

Oxidative Coupling Reactions

Oxidative coupling of 2,6-disubstituted phenols provides a direct route to the formation of C-C or C-O bonds, leading to dimers, oligomers, or polymers. smolecule.comresearchgate.net The reaction is typically mediated by metal oxides like lead dioxide (PbO2) or manganese dioxide (MnO2). sci-hub.stresearchgate.net For instance, the oxidation of 2,6-dimethylphenol (B121312) with PbO2 can yield poly(2,6-dimethyl-1,4-phenylene oxide). sci-hub.stresearchgate.net The choice of oxidant, solvent, and temperature can influence the product distribution between the polymer and the corresponding diphenoquinone. sci-hub.st Even phenols with bulky substituents like 2,6-diisopropylphenol can undergo oxidative coupling to form aromatic polyethers. sci-hub.stresearchgate.net

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions are employed to synthesize various bisphenol compounds. For example, 4,4'-methylenebis(2,6-diisopropylphenol) can be prepared by the condensation of 2,6-diisopropylphenol with formaldehyde in the presence of a base like potassium hydroxide (B78521) in a solvent such as isopropanol. google.com This type of reaction is fundamental in producing building blocks for various polymers and materials. smolecule.com

Formation of Organometallic Precursors

The hydroxyl group of hindered phenols can be used to form organometallic complexes. These precursors are valuable in catalysis and materials science. For example, the deprotonation of a bis-iminophosphorano ligand containing 2,6-diisopropylphenyl groups with a calcium reagent leads to the formation of a monomeric calcium carbene complex. acs.org These organometallic species can exhibit unique reactivity patterns. Germanium(II) precursors supported by ligands incorporating 2,6-diisopropylphenyl moieties have also been synthesized and utilized for the preparation of germanium-based nanoparticles. researchgate.net

Synthesis of Schiff Base Ligands Incorporating 2,6-Diisopropylphenyl Moieties

Schiff base ligands derived from 2,6-diisopropylaniline and various aldehydes are widely used in coordination chemistry due to their ability to form stable metal complexes. researchgate.net The synthesis typically involves the condensation reaction between 2,6-diisopropylaniline and a suitable salicylaldehyde (B1680747) derivative. researchgate.net A variety of substituted salicylaldehydes can be used to tune the electronic and steric properties of the resulting ligand and its metal complexes. researchgate.net These ligands have been used to prepare complexes with various metals, including copper, palladium, and zinc. researchgate.neteurjchem.comnih.gov For instance, copper(II) bis-ligand complexes with square planar geometry have been synthesized and characterized. researchgate.net

The following table provides examples of Schiff base ligands synthesized from 2,6-diisopropylaniline:

| Aldehyde Component | Resulting Schiff Base Ligand Name |

| Salicylaldehyde | 2-(2,6-diisopropylphenyliminomethyl)phenol researchgate.net |

| 4-(diethylamino)salicylaldehyde | 5-diethylamino-2-(2,6-diisopropylphenyliminomethyl)phenol researchgate.net |

| 3,5-di-tert-butylsalicylaldehyde | 2,4-di-tert-butyl-6-(2,6-diisopropylphenyliminomethyl)phenol researchgate.net |

| 2-hydroxy-1-napthaldehyde | 3-(2,6-diisopropylphenyliminomethyl)naphthalen-2-ol researchgate.net |

| Pyridoxal | 4-(2,6-diisopropylphenyliminomethyl)-5-hydroxymethyl-2-methylpyridin-3-ol researchgate.net |

Synthesis of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives incorporating the sterically hindered 2,6-diisopropylphenyl moiety is a significant area of research. While direct conversion from 2,6-diisopropyl-4-methylphenol is not a common route, the synthesis of analogous structures, particularly from the corresponding anilines, provides well-established strategies. These methods are generally applicable for producing a wide range of both symmetrical and unsymmetrical thioureas.

A prevalent method for synthesizing unsymmetrical thioureas involves a two-step process starting from a substituted 2,6-diisopropylaniline. google.com This strategy is exemplified by the preparation of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, a compound structurally related to derivatives of 2,6-diisopropyl-4-methylphenol. google.comsigmaaldrich.com

The initial step involves the reaction of 4-phenoxy-2,6-diisopropylaniline, or its salt, with carbon disulfide in the presence of a base. This reaction forms the corresponding dithiocarbamate (B8719985) intermediate. google.com The choice of base can be an organic base, such as triethylamine (B128534) or pyridine, or an inorganic base. google.com The reaction is typically carried out in a solvent like water, toluene, or ethanol (B145695). google.com

In the second step, the isolated dithiocarbamate intermediate is reacted with a primary amine, such as tert-butylamine, in an organic solvent. This reaction yields the final unsymmetrical thiourea product. google.com This two-step approach allows for the controlled synthesis of thioureas with different substituents on the two nitrogen atoms.

The table below outlines the synthesis of a representative unsymmetrical thiourea derivative.

| Step | Starting Material | Reagents | Solvent(s) | Product | Overall Yield |

| 1 | 4-phenoxy-2,6-diisopropylaniline hydrochloride | Sodium hydroxide, Carbon disulfide (CS₂) | Water | 4-phenoxy-2,6-diisopropylphenyl aminodithioformate | - |

| 2 | 4-phenoxy-2,6-diisopropylphenyl aminodithioformate | Tert-butylamine | Toluene | 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea | 81.0-81.6% google.com |

For the synthesis of symmetrical thioureas, a more direct, one-step method can be employed. This involves the reaction of a 2,6-diisopropylaniline derivative directly with carbon disulfide to yield the corresponding N,N'-disubstituted thiourea. google.com For instance, the reaction of 2,6-diisopropylaniline with carbon disulfide produces the symmetrical N,N'-bis(2,6-diisopropylphenyl)thiocarbamide. google.com

General synthetic routes for thioureas often rely on the reaction of an amine with an isothiocyanate. nih.govresearchgate.netuobaghdad.edu.iq This versatile method involves the nucleophilic addition of the amine to the carbon atom of the isothiocyanate group. The isothiocyanates themselves can be prepared from corresponding acyl chlorides and a thiocyanate (B1210189) salt, which then react with various amines to produce the desired thiourea derivatives. uobaghdad.edu.iq

Mechanistic Organic Chemistry of 2,6 Diisopropyl 4 Methylphenol and Its Derivatives

Radical Chemistry of Phenolic Antioxidants

2,6-Diisopropyl-4-methylphenol is a synthetic phenolic compound recognized for its antioxidant properties. ontosight.ai Like other phenolic antioxidants, its primary function is to inhibit or retard autoxidation processes by interfering with the free radical chain reactions that underpin oxidative degradation. specialchem.comnih.gov This is particularly relevant in the preservation of plastics, lubricants, and coatings. ontosight.aispecialchem.com The antioxidant capability of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the isopropyl and methyl groups in 2,6-diisopropyl-4-methylphenol, at the ortho and para positions (2, 4, and 6 positions) generally enhance antioxidant activity. researchgate.net This is attributed to the stabilization of the resulting phenoxy radical through inductive and hyperconjugative effects, which lowers the phenolic O-H bond dissociation energy. researchgate.net

Autoxidation Suppression Mechanisms

Autoxidation is a free-radical chain reaction involving the reaction of organic materials with atmospheric oxygen. The process is typically initiated by the formation of a free radical (R•) from an organic substrate (RH). This radical then reacts with oxygen to form a peroxyl radical (ROO•), which can subsequently abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and a new free radical, thus propagating the chain reaction. researchgate.net

Phenolic antioxidants, such as 2,6-diisopropyl-4-methylphenol, suppress autoxidation by acting as radical scavengers. They interrupt the propagation cycle by donating a hydrogen atom from their hydroxyl group to the chain-carrying peroxyl radicals. specialchem.comacs.org This reaction is kinetically much faster than the reaction of the peroxyl radical with the organic substrate, effectively breaking the oxidation chain. specialchem.com The resulting phenoxy radical is relatively stable and less reactive, preventing it from readily participating in further chain extension reactions. specialchem.com The stability of this phenoxy radical is a key factor in the antioxidant's effectiveness. specialchem.comresearchgate.net

Peroxy Radical Scavenging Pathways

The principal pathway for peroxy radical scavenging by phenolic antioxidants (ArOH) is through a hydrogen atom transfer (HAT) mechanism. nih.gov In this process, the phenolic antioxidant donates its hydroxyl hydrogen atom to the peroxyl radical (ROO•), forming a hydroperoxide (ROOH) and a phenoxy radical (ArO•). specialchem.com

ROO• + ArOH → ROOH + ArO•

This reaction effectively neutralizes the highly reactive peroxyl radical, preventing it from abstracting a hydrogen atom from the substrate and propagating the oxidative chain. nih.govacs.org The efficiency of this process is dependent on the bond dissociation enthalpy of the phenolic O-H bond; a lower bond dissociation enthalpy facilitates a more rapid hydrogen atom transfer. researchgate.net The presence of bulky substituents at the ortho positions, such as the isopropyl groups in 2,6-diisopropyl-4-methylphenol, sterically hinders the phenolic hydroxyl group, which can influence its reactivity and the stability of the resulting phenoxy radical. researchgate.net

Hydrogen Atom Transfer (HAT) Kinetics

The kinetics of hydrogen atom transfer (HAT) from a phenolic antioxidant to a peroxyl radical is a critical determinant of its antioxidant efficacy. canada.ca The rate of this reaction is influenced by several factors, including the structure of the phenol (B47542), the nature of the peroxyl radical, and the solvent. canada.caoup.com

Electron-donating substituents on the phenol ring, particularly at the ortho and para positions, increase the rate of HAT by lowering the O-H bond dissociation energy. researchgate.netbeilstein-journals.org The steric hindrance provided by bulky ortho substituents, like the diisopropyl groups in 2,6-diisopropyl-4-methylphenol, can also play a role in the kinetics, though the electronic effects are generally more dominant. researchgate.net

The solvent can have a significant impact on HAT kinetics. Hydrogen-bond-accepting solvents can form hydrogen bonds with the phenolic hydroxyl group, which can reduce the rate of reaction with peroxyl radicals. oup.com Conversely, in some systems, solvents can promote the ionization of the phenol to its phenoxide anion, which can then react very rapidly with peroxyl radicals via an electron transfer mechanism. oup.com

| Parameter | Description | Significance in HAT Kinetics |

| Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond in the phenol. acs.org | A lower BDE generally leads to a faster HAT reaction. researchgate.net |

| Substituent Effects | Electronic and steric effects of groups attached to the phenol ring. researchgate.net | Electron-donating groups at ortho and para positions increase the reaction rate. researchgate.net |

| Solvent Effects | The influence of the surrounding medium on the reaction. oup.com | Hydrogen bonding with the solvent can decrease the HAT rate. oup.com |

Phenoxy Radical Formation and Reactivity

The formation of a phenoxy radical is the immediate consequence of the hydrogen atom transfer from a phenolic antioxidant to a peroxyl radical. specialchem.comcanada.ca The structure of 2,6-diisopropyl-4-methylphenol, with its bulky isopropyl groups flanking the hydroxyl group, leads to the formation of a sterically hindered and relatively stable phenoxy radical. specialchem.com

This stability is crucial for its antioxidant function. A stable phenoxy radical is less likely to initiate new oxidation chains by abstracting hydrogen from the substrate. specialchem.com The unpaired electron in the phenoxy radical is delocalized over the aromatic ring, contributing to its stability. specialchem.com The reactivity of the phenoxy radical determines the subsequent steps in the antioxidant mechanism. It can undergo several reactions, including reacting with another radical (radical-radical coupling) or undergoing rearrangement. core.ac.ukgla.ac.uk In the case of phenols with a para-methyl group, like 2,6-diisopropyl-4-methylphenol, the phenoxy radical can rearrange to a benzyl-type radical. core.ac.ukgla.ac.uk

Dimerization Pathways of Phenoxy Radicals

Phenoxy radicals, being radical species, can react with each other in a process called dimerization. core.ac.ukgla.ac.uk The specific dimerization pathway is highly dependent on the structure of the phenoxy radical, particularly the substituents on the aromatic ring. For sterically hindered phenoxy radicals derived from phenols like 2,6-di-tert-butyl-4-methylphenol, which is structurally similar to 2,6-diisopropyl-4-methylphenol, the initial phenoxy radical can rearrange to a more stable benzyl-type radical. core.ac.ukgla.ac.uk

These benzyl (B1604629) radicals can then couple to form stilbenequinone-type dimers. gla.ac.uk The formation of dimers represents a termination step in the antioxidant cycle, effectively removing the radical species from the system. The structure of the resulting dimers can be complex and varied, depending on the specific reaction conditions and the nature of the phenoxy radical. researchgate.net

Catalytic Reaction Mechanisms Involving 2,6-Diisopropyl-4-methylphenol-derived Ligands and Catalysts

Derivatives of 2,6-diisopropyl-4-methylphenol can be utilized as ligands in the synthesis of metal complexes that exhibit catalytic activity. The bulky 2,6-diisopropylphenyl group is a common substituent in ligands used in coordination chemistry and catalysis. researchgate.net These bulky groups can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst.

For example, Schiff base ligands derived from the condensation of salicylaldehydes with 2,6-diisopropylaniline (B50358) have been used to synthesize copper(II) complexes. researchgate.net In these complexes, the ligand coordinates to the metal center, and the steric bulk of the diisopropylphenyl groups can affect the geometry and electronic properties of the metal complex, thereby influencing its catalytic behavior in reactions such as polymerization. researchgate.netchemrestech.com

Similarly, iron complexes with salicylaldimine ligands bearing bulky substituents have been shown to be active catalysts for ethylene (B1197577) oligomerization upon activation with a co-catalyst like methylaluminoxane (B55162) (MAO). researchgate.net The proposed mechanism often involves the formation of an active cationic metal species where the bulky ligand framework plays a crucial role in stabilizing the active site and directing the course of the reaction. The steric hindrance can, for instance, influence the rate of chain transfer versus chain propagation, thereby affecting the molecular weight distribution of the resulting polymers.

Palladium-Catalyzed Processes

Palladium complexes bearing ligands derived from 2,6-diisopropylaniline, a close structural relative of 2,6-diisopropyl-4-methylphenol, are workhorses in the field of olefin polymerization. The bulky ortho-isopropyl groups play a crucial role in dictating the mechanistic pathways, influencing everything from the insertion of monomers to the deactivation of the catalyst.

The polymerization of olefins by aryl-substituted α-diimine-Pd(II) complexes proceeds through a series of well-defined steps. researchgate.net Low-temperature Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the catalyst's resting states, which are identified as alkyl olefin complexes of the type ((N^N)Pd(R)(olefin))⁺. researchgate.net The energy barriers for the crucial migratory insertion step, where the olefin inserts into the palladium-alkyl bond, have been determined to be in the range of 17-19 kcal/mol. researchgate.net This step is a fundamental carbon-carbon bond-forming process in olefin polymerization. researchgate.net

The general mechanism involves the coordination of the olefin to the cationic palladium center, followed by the migratory insertion of the olefin into the palladium-alkyl bond to extend the growing polymer chain. The structure of the α-diimine ligand, particularly the bulky ortho-substituents, significantly influences the rate and selectivity of this process. researchgate.net

Table 1: Key Mechanistic Data for Palladium-Catalyzed Olefin Polymerization

| Mechanistic Aspect | Observation | Significance |

| Catalyst Resting State | Alkyl olefin complexes, ((N^N)Pd(R)(olefin))⁺ | Identifies the stable intermediate before monomer insertion. |

| Migratory Insertion Barrier | 17-19 kcal/mol | Quantifies the energy required for the key chain growth step. |

A hallmark of these palladium-catalyzed polymerizations is the phenomenon of "chain walking." researchgate.net After the migratory insertion, the resulting cationic palladium alkyl complexes, ((N^N)Pd(alkyl))⁺, are β-agostic species. This means there is a stabilizing interaction between the palladium center and a β-hydrogen on the growing polymer chain. These species can readily undergo β-hydride elimination, where a hydrogen atom from the polymer chain is transferred to the palladium, forming a palladium-hydride intermediate and an olefin. researchgate.netnih.gov

This palladium-hydride species can then re-add to the olefinic end of the polymer chain at a different position. This sequence of β-hydride elimination and readdition allows the palladium catalyst to "walk" along the polymer chain. researchgate.netresearchgate.net This process is responsible for the formation of branched polyethylenes, as the catalyst can reinitiate polymerization from a new site on the chain. researchgate.net The rate of this chain-walking process can be influenced by the catalyst structure, with some palladium catalysts exhibiting faster chain-walking and generating polymers with higher branching densities. researchgate.net

The bulky ortho-isopropyl substituents on the aryl rings of the α-diimine ligand, while crucial for promoting desirable catalytic activity, also play a role in catalyst deactivation pathways. researchgate.net X-ray structural analyses of related palladium complexes reveal that these ortho-aryl substituents create a crowded environment around the metal center. researchgate.net

One significant deactivation pathway involves the C-H activation of the β-C-H bonds of these ortho-isopropyl (or tert-butyl) substituents. researchgate.net This process leads to the loss of methane (B114726) and the formation of an inactive cyclized metal complex. This deactivation is more pronounced at higher polymerization temperatures, as increased N-aryl rotations facilitate the interaction between the metal center and the ortho-substituent. researchgate.net The steric bulk of these substituents can also retard the associative exchange of free ethylene with bound ethylene, a process related to chain transfer. researchgate.net

Nickel-Catalyzed Reactions

Derivatives of 2,6-diisopropyl-4-methylphenol also find application in mechanistic studies of nickel-catalyzed reactions, particularly in probing reaction pathways and identifying the nature of intermediates.

In nickel-catalyzed cross-coupling reactions, it is often necessary to determine whether the reaction proceeds through a radical-based mechanism. Radical scavengers, such as 2,6-di-tert-butyl-4-methylphenol (BHT), a close analog of 2,6-diisopropyl-4-methylphenol, are employed to probe for the involvement of radical intermediates. nih.govd-nb.inforsc.org If the addition of a radical scavenger significantly inhibits or quenches the reaction, it provides strong evidence for a radical pathway. rsc.org Conversely, if the reaction proceeds unaffected in the presence of a radical scavenger, it suggests that a non-radical mechanism, such as one involving organometallic intermediates, is likely operative. nih.govd-nb.info For instance, in a nickel-catalyzed dimerization-hydroarylation reaction, the lack of an adverse effect on product formation when BHT was added indicated that the reaction was not a radical-based process. nih.gov

Table 2: Effect of Radical Scavengers on Nickel-Catalyzed Reactions

| Reaction | Radical Scavenger Used | Observation | Conclusion |

| Dimerization-hydroarylation of alkynes | 2,6-di-tert-butyl-4-methylphenol (BHT) | No adverse effect on product formation. nih.gov | A radical-based process is unlikely. nih.gov |

| Dehydrogenative alkyl Heck-coupling | 2,6-di-tert-butyl-4-methylphenol (BHT) | Reaction efficiency was almost unaffected. d-nb.info | A radical mechanism is unlikely. d-nb.info |

| C-C bond cleavage and alkenylation | 2,6-di-tert-butyl-4-methylphenol (BHT) | Yield of the desired product was maintained. rsc.org | A radical pathway is refuted. rsc.org |

Deuterium-labeling studies are a powerful tool for tracing the origin of hydrogen atoms in a reaction mechanism. In a nickel-catalyzed reaction, by strategically replacing hydrogen atoms with deuterium (B1214612) atoms in potential starting materials or reagents, one can determine the source of hydrogen in the final product by analyzing the deuterium incorporation. nih.gov For example, in a study of a nickel-catalyzed hydroarylation, a deuterium-labeling experiment was conducted to probe the origin of the hydrogen source for the hydroarylation step. nih.gov Such experiments can reveal whether hydrogen is sourced from a solvent, a reagent, or another substrate molecule and can provide insights into steps like oxidative addition and reductive elimination involving C-H or N-H bonds. d-nb.info

Aluminum-Based Lewis Acid Catalysis

The steric hindrance provided by the two isopropyl groups flanking the hydroxyl moiety in 2,6-diisopropyl-4-methylphenol allows for the formation of bulky aluminum-based Lewis acids. These catalysts are significant in organic synthesis, where their size and electronic properties can influence reaction pathways and selectivity. The generation and reactivity of these catalysts involve the formation of distinct metal alkoxide intermediates and can participate in specialized condensation reactions.

The synthesis of aluminum phenoxide complexes from sterically hindered phenols such as 2,6-diisopropyl-4-methylphenol is a well-established route to creating bulky Lewis acid catalysts. The reaction typically proceeds via the interaction of the acidic phenolic proton with an aluminum alkyl reagent, such as trimethylaluminum (B3029685) (AlMe₃) or triisobutylaluminum (B85569) (iBu₃Al). This acid-base reaction results in the formation of a stable aluminum-oxygen bond and the liberation of an alkane, as illustrated by the reaction of related phenols with aluminum alkyls. google.comresearchgate.net

For instance, the reaction of 2,6-di-tert-butyl-4-methylphenol (BHT), a structurally analogous compound, with aluminum alkyls generates the corresponding alkylaluminum phenoxide. google.com Similarly, various ortho-substituted phenols react with Al(CH₃)₃ to yield dimeric or complex aluminum phenoxide structures. researchgate.net These aluminum phenoxide intermediates, often referred to as aluminum aryloxides, are the active species in many Lewis acid-catalyzed transformations. Their structure can vary from simple monomers to complex dimeric or polymeric arrangements, depending on the steric bulk of the phenol and the reaction conditions. researchgate.netresearchgate.net

Table 1: Formation of Aluminum Phenoxides from Hindered Phenols

| Phenol Reactant | Aluminum Reagent | Product Type | Reference |

|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol | iBu₃Al | Alkylaluminum Phenoxide | google.com |

| 2,6-di-iso-propyl phenol | Al(CH₃)₃ | Dimeric Aluminum Phenoxide | researchgate.net |

| 2,4-di-tert-butylphenol | EtAlCl₂ | Dimeric Aluminum Chloride Alkoxide | researchgate.net |

| 2,6-diphenyl phenol | Al(CH₃)₃ | Dimeric Aluminum Phenoxide | researchgate.net |

Aluminum alkoxides and phenoxides, including those derived from 2,6-diisopropyl-4-methylphenol, can undergo condensation reactions to form Al-O-Al bridges without the involvement of water. These non-hydrolytic sol-gel (NHSG) processes are crucial for synthesizing advanced materials like ceramics and catalysts under controlled, anhydrous conditions. psu.edu One of the primary non-hydrolytic pathways involves the reaction between a metal alkoxide and a metal halide, which eliminates an alkyl halide to form the metal-oxo bridge. scielo.brmdpi.comsci-hub.se

The general mechanism for this condensation is: M-OR + M'-X → M-O-M' + R-X

In this context, an aluminum phenoxide derived from 2,6-diisopropyl-4-methylphenol could react with an aluminum halide (e.g., AlCl₃). The reaction is driven by the formation of a stable Al-O-Al bond and the elimination of an alkyl or aryl halide. researchgate.netsci-hub.se This process typically requires elevated temperatures (around 100 °C for reactive metals like aluminum) to overcome the activation energy for the nucleophilic cleavage of the O-R bond. sci-hub.se Such pathways allow for the creation of homogenous, mixed-metal oxides and aluminophosphate materials with precise control over the final structure, avoiding the often rapid and difficult-to-control rates of traditional hydrolysis-based methods. researchgate.netscielo.br

Reactivity with Nitrogen-Containing Species

The reactivity of 2,6-diisopropyl-4-methylphenol extends to interactions with reactive nitrogen species, particularly radicals derived from oximes. These reactions are characterized by the formation of new carbon-oxygen and carbon-nitrogen bonds and can lead to complex heterocyclic structures.

Oxime radicals (iminoxyl radicals) are versatile intermediates in organic synthesis. Phenols, acting as hydrogen atom donors, can react with these radicals, leading to cross-coupling products. The steric and electronic properties of 2,6-diisopropyl-4-methylphenol influence the course of these radical reactions.

The reaction between a phenol and an oxime radical typically begins with a hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the radical. This generates a phenoxyl radical and the corresponding N-hydroxyimine. In the case of sterically hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT), reaction with di-tert-butyliminoxyl radical leads to the formation of a C-O coupled product, 4-methyl-4-iminooxycyclohexadienone. scielo.br This outcome results from the coupling of the newly formed phenoxyl radical with the iminoxyl radical.

The ability of oxime radicals to exist as both O-centered and N-centered radicals allows for different coupling possibilities. scielo.br While C-O bond formation is common in reactions with phenols, the dimerization of iminoxyl radicals themselves can proceed through C-O, O-N, or N-N bond formation, depending on the structure of the oxime. scielo.bracs.org The specific pathway taken in a reaction involving 2,6-diisopropyl-4-methylphenol would depend on the relative rates of hydrogen abstraction versus radical dimerization and cross-coupling.

Derivatives of 2,6-diisopropyl-4-methylphenol that also contain an unsaturated side chain and an oxime functional group can undergo intramolecular cyclization upon formation of an oxime radical. These reactions are powerful methods for constructing five-membered heterocyclic rings like isoxazolines and cyclic nitrones. scielo.bracs.org

Two primary mechanisms are proposed for these cyclizations scielo.br:

Addition to a C=C Bond: The oxime radical adds to a proximate carbon-carbon double bond. Depending on whether the oxygen or nitrogen atom of the radical attacks the double bond, the cyclization can form either a C-O bond leading to a five-membered ring with an exocyclic C-centered radical, or a C-N bond to form a cyclic nitrone. scielo.br

Hydrogen Abstraction followed by Cyclization: An initial intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from a C-H bond to the oxime radical generates a C-centered radical. This radical can then attack the oxime nitrogen to form a cyclic product. scielo.br

These pathways are versatile, allowing for the synthesis of various substituted isoxazolines and nitrones from appropriately designed unsaturated oxime precursors. scielo.bracs.org

Table 2: General Products of Intramolecular Oxime Radical Cyclizations

| Reaction Type | Intermediate Step | Product Class | Bond Formed in Cyclization | Reference |

|---|---|---|---|---|

| Addition to C=C bond | Attack by oxime oxygen | Isoxazoline derivative | C-O | scielo.br |

| Addition to C=C bond | Attack by oxime nitrogen | Cyclic Nitrone | C-N | scielo.br |

| C-H Bond Cleavage | 1,5-Hydrogen Atom Transfer | Isoxazoline derivative | C-N | scielo.br |

Condensation Reactions with Amines

Condensation reactions involving phenols, an aldehyde (most commonly formaldehyde), and a primary or secondary amine are known as Mannich reactions. wikipedia.orgorgoreview.com These three-component reactions are fundamental in organic synthesis for the aminoalkylation of acidic protons. byjus.com The product of a Mannich reaction is a β-amino carbonyl compound, referred to as a Mannich base. wikipedia.orgnih.gov

In the context of phenolic compounds, the electron-rich aromatic ring acts as the nucleophile, attacking an electrophilic iminium ion generated in situ from the amine and formaldehyde (B43269). byjus.com The substitution typically occurs at the positions ortho and para to the activating hydroxyl group. For the compound 2,6-diisopropyl-4-methylphenol, the two ortho positions (2 and 6) and the para position (4) are all substituted. This substitution pattern, combined with the significant steric hindrance from the bulky isopropyl groups, renders the aromatic nucleus of 2,6-diisopropyl-4-methylphenol itself generally unreactive towards direct aminomethylation via the Mannich reaction.

However, the condensation chemistry is readily demonstrated by closely related derivatives where a reactive site is available. For instance, 2,6-diisopropylphenol, which lacks the 4-methyl group, possesses a vacant and highly activated para position, making it an ideal substrate for the Mannich reaction.

The reaction of 2,6-diisopropylphenol with formaldehyde and a secondary amine, such as dimethylamine (B145610), yields the corresponding 4-aminomethyl derivative. google.com This product, 2,6-diisopropyl-4-(dimethylaminomethyl)phenol, is a classic Mannich base. google.com Such compounds can be formed in situ and used as catalysts for other reactions. google.com The general scheme for this reaction involves the initial formation of a dimethylaminium ion (an iminium ion) from formaldehyde and dimethylamine. The electron-rich phenol then attacks this electrophile to form the C-C bond at the para position.

Detailed research findings for the Mannich reaction of a related hindered phenol, 2,6-di-tert-butylphenol, which exhibits similar reactivity, show that the reaction with formaldehyde and dimethylamine proceeds in a medium like methanol (B129727) or ethanol (B145695) at temperatures between 80°C and 90°C. google.com

Table 1: Representative Mannich Condensation of a 2,6-Dialkylphenol

| Phenolic Reactant | Amine | Aldehyde | Product |

| 2,6-Diisopropylphenol | Dimethylamine | Formaldehyde | 2,6-Diisopropyl-4-(dimethylaminomethyl)phenol google.com |

Another type of condensation reaction involves the formation of an imine (or Schiff base) from a carbonyl derivative of a phenol and a primary amine. For example, a derivative such as 2-acetyl-4-methylphenol can undergo condensation with an amine like 2,6-diisopropylaniline. researchgate.net In this reaction, the carbonyl group of the acetylphenol reacts with the primary amine to form a C=N double bond, eliminating a molecule of water. researchgate.net This demonstrates how derivatives of the core phenolic structure can be involved in various condensation reactions with amines.

Computational and Theoretical Chemical Studies of 2,6 Diisopropyl 4 Methylphenol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental properties of phenolic compounds like 2,6-diisopropyl-4-methylphenol. researchgate.net These methods allow for the detailed examination of molecular structure, orbital interactions, and the prediction of spectroscopic data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for optimizing the geometry of molecules to their lowest energy state. For phenolic compounds, DFT calculations, often in conjunction with a basis set such as 6-311G+dp and a solvation model, can accurately predict bond lengths, bond angles, and dihedral angles. torvergata.it For instance, studies on similar phenolic structures have demonstrated that the geometry optimization process involves placing the molecule in a solvent continuum and sometimes including explicit solvent molecules, like water, to better simulate the experimental conditions and stabilize charges through interactions like hydrogen bonding. torvergata.it The optimized geometry corresponds to a true minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. taylorandfrancis.com

Table 1: Representative Theoretical vs. Experimental Bond Lengths and Angles for Phenolic Structures

This table is illustrative and provides typical data for phenolic compounds as specific experimental data for 2,6-diisopropyl-4-methylphenol was not available in the search results. The theoretical values are representative of what can be obtained through DFT calculations.

| Parameter | Bond/Angle | Theoretical Value (DFT) |

| Bond Lengths (Å) | C-O | ~1.37 |

| O-H | ~0.97 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| **Bond Angles (°) ** | C-O-H | ~109 |

| C-C-C (aromatic) | ~120 |

Data compiled from general knowledge of phenolic structures and DFT calculation principles.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For derivatives of 2,6-diisopropyl-4-methylphenol, computational studies can determine the energies of these orbitals and map their electron density distributions to predict sites of electrophilic and nucleophilic attack. researchgate.net

Table 2: Key Chemical Reactivity Parameters Derived from HOMO-LUMO Energies

This table outlines the global chemical reactivity parameters that can be calculated from HOMO and LUMO energies, providing a framework for assessing the reactivity of 2,6-diisopropyl-4-methylphenol and its derivatives.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. bendola.com |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. bendola.com |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. bendola.com |

| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | The power of an atom to attract electrons to itself. researchgate.netbendola.com |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. researchgate.netbendola.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. bendola.com |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the ability to accept electrons. researchgate.netbendola.com |

Formulas and descriptions are based on general principles of conceptual DFT.

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewisc.edujuniperpublishers.com This method provides a detailed understanding of electron density distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. taylorandfrancis.comjuniperpublishers.com By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, it is possible to quantify the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions, also known as hyperconjugation, are key to understanding intramolecular charge transfer and the stability of the molecular system. taylorandfrancis.com For 2,6-diisopropyl-4-methylphenol, NBO analysis can elucidate the interactions between the lone pairs on the oxygen atom and the antibonding orbitals of the aromatic ring and isopropyl substituents, providing insight into the compound's electronic structure and antioxidant activity.

Computational methods, particularly DFT, are valuable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net For 2,6-diisopropyl-4-methylphenol, theoretical calculations can simulate its infrared (IR), and nuclear magnetic resonance (NMR) spectra. For instance, DFT calculations can predict the vibrational frequencies in the IR spectrum, which correspond to the stretching and bending of specific bonds within the molecule. researchgate.net Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a detailed picture of the chemical environment of each atom. researchgate.net These predictions are highly useful for interpreting experimental spectra and confirming the structure of synthesized compounds and their derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for investigating the intricate details of chemical reactions, including the pathways and transition states involved.

The synthesis of 2,6-diisopropyl-4-methylphenol often involves the alkylation of 4-methylphenol (p-cresol) with an isopropylating agent like 2-propanol or propene. aak.gov.azchemsrc.com Computational modeling can be employed to investigate the reaction mechanism of this alkylation process. Theoretical studies can explore different potential pathways, such as O-alkylation versus C-alkylation, and determine the relative activation energies for the formation of various isomers. uct.ac.za For example, research on the alkylation of cresols with isopropanol (B130326) using solid acid catalysts has shown that the reaction can proceed through two parallel routes: direct C-alkylation with propene (formed from the dehydration of isopropanol) or initial O-alkylation to form an ether intermediate, which then rearranges to the alkylated phenol (B47542). uct.ac.za Computational studies can model the transition states for these steps, providing insights into the factors that control the regioselectivity of the reaction, leading to the preferential formation of the 2,6-disubstituted product. whiterose.ac.uk Such investigations are crucial for optimizing reaction conditions to maximize the yield and selectivity of 2,6-diisopropyl-4-methylphenol. aak.gov.az

Simulation of Radical Scavenging and Dimerization Processes

The antioxidant activity of hindered phenols like 2,6-diisopropyl-4-methylphenol is primarily due to their ability to scavenge free radicals. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of this activity. A key parameter is the O-H Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break the phenolic O-H bond to form a stable phenoxyl radical. A lower BDE generally indicates a more effective radical scavenger.

DFT calculations have been extensively used to determine the BDE of various phenolic compounds. For instance, studies on substituted phenols have shown that electron-donating groups, such as the alkyl groups in 2,6-diisopropyl-4-methylphenol, stabilize the resulting phenoxyl radical through resonance and hyperconjugation, thereby lowering the O-H BDE. nih.govresearchgate.net Theoretical calculations for phenol itself have yielded BDE values in the range of 86.35–87.48 kcal/mol depending on the basis set used. nih.gov A comprehensive study on various substituted phenols determined the bond dissociation free energies (ΔG°(XH)) in acetonitrile (B52724), which is a measure of the potential H-donating capacity. nih.gov For a series of 2,6-di-tert-butylphenols, the ΔG°(XH) values were found to increase from 72.70 kcal/mol for the 4-methoxy substituted derivative to higher values for those with electron-withdrawing groups, highlighting the electronic effects on the O-H bond strength. nih.gov

The fate of the resulting phenoxyl radical is another critical aspect of the antioxidant mechanism. These radicals can undergo dimerization, a process that has been modeled computationally. nih.govresearchgate.net DFT studies on phenoxy radicals have shown that they can couple via their ortho- or para-positions to form bis-keto dimers. nih.gov The subsequent aromatization of these dimers can lead to the formation of more complex structures, such as dibenzofurans, with the reaction pathways and stereoselectivity being highly dependent on the substitution pattern of the initial phenol. nih.gov The reaction kinetics of these dimerization and subsequent transformation steps have been estimated, providing a detailed picture of the potential products formed after the initial radical scavenging event. nih.gov

Table 1: Calculated Bond Dissociation Free Energies (ΔG°(XH)) for Selected Phenols in Acetonitrile This table presents data for related phenolic compounds to illustrate the effect of substitution on the O-H bond strength, as specific values for 2,6-diisopropyl-4-methylphenol were not found in the searched literature.

| Compound | Substituents | ΔG°(XH) (kcal/mol) |

|---|---|---|

| 2,6-di-tert-butyl-4-methoxyphenol | 2,6-tBu; 4-OCH₃ | 72.70 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,6-tBu; 4-CH₃ | 74.05 |

| 2,6-dimethyl-4-methoxyphenol | 2,6-CH₃; 4-OCH₃ | 74.20 |

| 2,6-dimethyl-4-tert-butylphenol | 2,6-CH₃; 4-tBu | 75.90 |

| 4-methylphenol | 4-CH₃ | 80.30 |

| Phenol | Unsubstituted | 81.30 |

Data sourced from a comprehensive study on the H-donating abilities of phenols. nih.gov

Mechanistic Insights into Organometallic Catalysis

While 2,6-diisopropyl-4-methylphenol is primarily known as an antioxidant, its derivatives, particularly those with coordinating groups, can act as ligands in organometallic catalysis. Computational studies are crucial for understanding the intricate mechanisms of these catalytic cycles. DFT calculations can map out reaction pathways, identify transition states, and determine activation barriers, providing a level of detail that is often inaccessible through experimental means alone. researchgate.netresearchgate.net

For example, DFT studies have been employed to investigate the mechanisms of Rh(III)-catalyzed annulation reactions involving 2-alkylphenols. acs.org These calculations revealed a multi-step process involving O-H deprotonation, C-H activation, migratory insertion, and reductive elimination. acs.org The theoretical results helped to rationalize the experimentally observed regioselectivity and stereoselectivity, attributing them to specific electronic and steric interactions in the transition states. acs.org

In a related context, the interaction of sterically hindered phenols with metal complexes has been studied computationally. A dimeric nickel(I) complex was shown to activate the O-H bond of 2,6-di-tert-butyl-4-methylphenol (BHT), a close structural analog of 2,6-diisopropyl-4-methylphenol, to form a phenoxy complex. chemistryviews.org DFT calculations indicated that the dimeric Ni(I) complex is diamagnetic due to antiferromagnetic coupling between the metal centers. chemistryviews.org Such studies provide fundamental insights into bond activation steps that are central to many catalytic processes.

Furthermore, the ligand derived from 2-(2′,6′-diisopropylphenylazo)-4-methylphenol has been shown to undergo iridium-assisted C-C bond activation and alkyl group migration, a transformation elucidated by DFT calculations which helped to optimize and confirm the structures of the resulting organoiridium complexes. researchgate.net

Property Prediction and Design

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials, which alter the properties of light, are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, plays a key role in the prediction and design of molecules with significant NLO responses. The primary NLO property of interest at the molecular level is the first hyperpolarizability (β).

Computational studies on various classes of organic molecules, such as push-pull chromophores, have established methodologies for calculating NLO properties. analis.com.myacs.org These studies often involve calculating the dipole moment (μ), polarizability (α), and hyperpolarizability (β) using methods like Time-Dependent DFT (TD-DFT). tandfonline.com For sterically hindered pyridinium (B92312) phenolates, which are structurally related to 2,6-diisopropyl-4-methylphenol through the presence of a substituted phenol ring, semiempirical calculations have suggested that increasing the twist angle between the aromatic rings can enhance NLO properties. researchgate.netresearchgate.net

While no specific NLO calculations for 2,6-diisopropyl-4-methylphenol were found, the established computational protocols could be readily applied. Such a study would involve optimizing the geometry of the molecule and then calculating the NLO properties using a suitable DFT functional and basis set. The results would help to assess its potential as an NLO material, likely showing a modest response due to the lack of strong electron-donating and withdrawing groups characteristic of high-performance NLO chromophores.

Table 2: Calculated NLO Properties for a Representative Chalcone Derivative This table shows representative calculated NLO data for a different class of organic compound to illustrate the types of parameters obtained from computational studies. analis.com.my No direct data for 2,6-diisopropyl-4-methylphenol was available.

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.53 | Debye |

| Isotropic Polarizability (<α>) | 50.84 x 10⁻²⁴ | esu |

| Anisotropic Polarizability (Δα) | 78.98 x 10⁻²⁴ | esu |

| Total First Hyperpolarizability (β_tot) | 420.51 x 10⁻³⁰ | esu |

Calculated using DFT B3LYP/6-31G(d,p). analis.com.my

Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various electronic and structural properties. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physical properties of compounds. researchgate.netajgreenchem.combiochempress.com

For phenolic compounds, important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various charge distributions. bendola.com The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. bendola.com

QSAR studies on the toxicity of substituted phenols have successfully used such descriptors to build predictive models. researchgate.netbiochempress.com For instance, a study on the ecotoxicity of anilines and phenols, which included 2,6-diisopropylphenol and 2,6-di(tert)butyl-4-methylphenol, used quantum descriptors like the LUMO energy in combination with other parameters to model their chromatographic retention, which is related to their biological interactions. ajgreenchem.com Another study used integrated approaches, including QSAR, to predict the estrogen receptor activation of phenols like 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol. researchgate.net

Molecular Interaction Studies

Ligand-Metal Coordination Chemistry

The sterically bulky 2,6-diisopropylphenyl group, present in derivatives of 2,6-diisopropyl-4-methylphenol, plays a significant role in coordination chemistry. The phenol itself, or more commonly its aniline (B41778) or Schiff base derivatives, act as ligands that can stabilize a wide variety of metal centers, often in unusual oxidation states or coordination geometries. The steric hindrance provided by the two isopropyl groups is key to preventing oligomerization and allowing the formation of reactive monomeric complexes.

Research has shown that ligands derived from 2,6-diisopropylaniline (B50358) are particularly versatile. For instance, β-ketoimine ligands, prepared from the condensation of a β-diketone with 2,6-diisopropylaniline, form N,O-bidentate chelates with metals. researchgate.net Copper complexes of these ligands have been shown to be effective in norbornene polymerization, while related nickel systems are used for ethylene (B1197577) polymerization. researchgate.net

Schiff base ligands derived from 2,6-diisopropylaniline and various salicylaldehydes or other aldehydes are widely used to form stable complexes with transition metals. nih.govresearchgate.net These complexes often exhibit interesting catalytic, magnetic, and biological properties. For example, binuclear complexes of cobalt, nickel, and copper with a ligand derived from 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205) have been synthesized and investigated for their ability to catalyze the ring-opening polymerization of ε-caprolactone. chemrestech.comchemrestech.com The specific metal center was found to influence the molecular weight of the resulting polymer. chemrestech.com

Furthermore, the related 2,6-diisopropylphenyl-substituted nacnac ligand has been instrumental in stabilizing low-valent group 13 metal species, such as Al(I) and Ga(I), which have applications in catalysis. rsc.org The steric bulk of the Dipp (2,6-diisopropylphenyl) groups is crucial for shielding the reactive metal center. rsc.org

Below is a table summarizing selected metal complexes with ligands derived from or related to 2,6-diisopropyl-4-methylphenol.

| Metal(s) | Ligand Type | Coordination Environment | Application/Feature |

| Pd(II) | Schiff Base | Mononuclear, Square Planar | Suzuki Reaction Catalyst |

| Zn(II) | Schiff Base | Mononuclear, Tetrahedral | Photoluminescence |

| Co, Ni, Cu | Bis-diazomethine | Binuclear | ε-caprolactone polymerization |

| Al(I), Ga(I) | nacnac | Low-valent species | Catalysis |

| Co(II), Zn(II) | Symmetric Phenol-Imine | Dinuclear (Co), Mononuclear (Zn) | DNA/BSA Binding |

| Cu(II) | Schiff Base | - | Potential anti-mycobacterial activity |

Inter- and Intramolecular Interactions

The substitution pattern of 2,6-diisopropyl-4-methylphenol and its derivatives dictates a range of non-covalent interactions that are fundamental to their crystal packing, conformation, and interaction with other molecules. Computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis are often employed to study these forces. researchgate.netbohrium.com